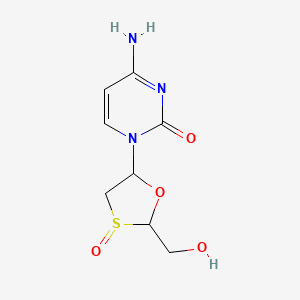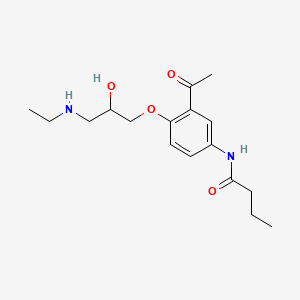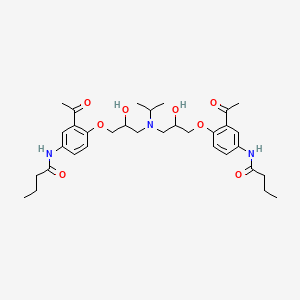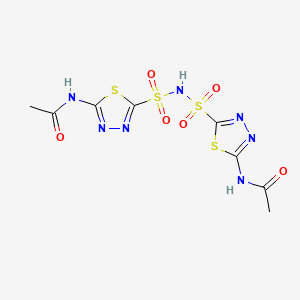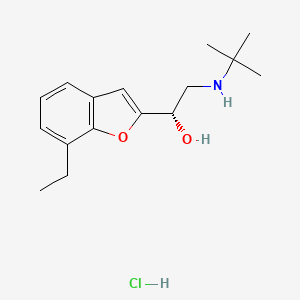
Bufuralol hydrochloride, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bufuralol is a potent beta-adrenoceptor antagonist with partial agonist activity . It is metabolized by CYP2D6 . Most beta blockers are aryloxypropanolamine-based. In this rare exception, the benzofuran oxygen is part of a ring instead of derived from the epichlorohydrin precursor .
Molecular Structure Analysis
Bufuralol is a non-selective β-adrenergic blocker . The benzofuran oxygen is part of a ring instead of being derived from the epichlorohydrin precursor .Chemical Reactions Analysis
Bufuralol hydrochloride is a potent non-selective, orally active β-adrenoreceptor antagonist with partial agonist activity . It is a CYP2D6 probe substrate .Physical And Chemical Properties Analysis
Bufuralol hydrochloride has a molecular formula of C16H23NO2·HCl and a molecular weight of 297.82 . It appears as a white to off-white solid .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties : Bufuralol is a non-selective beta-adrenoceptor blocking agent, sharing similar properties with propranolol, including potency. It lacks alpha-adrenoceptor blocking activity but possesses beta-adrenoceptor agonist activity. The beta-adrenoceptor blocking activity mainly resides in the (-)-isomer, although membrane stabilising properties are associated with both optical isomers (Hamilton & Parkes, 1977).
Genetic Control of Metabolism : Bufuralol's metabolism is influenced by genetic factors. A study found that its metabolism, along with the formation of its main blood derivative, 1'-hydroxybufuralol, varies among individuals due to genetic differences. This variation could lead to different responses to the drug, emphasizing the importance of understanding genetic factors in drug metabolism (Dayer et al., 1982).
Hemodynamic Effects : Bufuralol-HCl has been compared with Pindolol in a hemodynamic study. It was found that Bufuralol-HCl reduced peripheral resistance when administered intravenously, demonstrating its potential as a non-specific beta-blocking agent with affinity to both beta 1- and beta 2-receptors (Magometschnigg et al., 1979).
Enzymatic Hydroxylation : Bufuralol hydroxylation has been a focus of study due to its involvement with cytochrome P450 (P450) 2D6 and 1A2 enzymes in human liver microsomes. This research is crucial for understanding drug interactions and metabolic pathways (Yamazaki et al., 1994).
Pharmacokinetics in Renal Failure : The effect of renal failure on bufuralol's behavior was investigated, highlighting how renal insufficiency can significantly impact the pharmacokinetics of drugs, including bufuralol and its metabolites. This research is essential for dose adjustment in patients with renal impairment (Balant et al., 1980).
Hemodynamic Effects in Angina Pectoris : Bufuralol demonstrated significant hemodynamic effects in patients with stable angina pectoris, highlighting its potential therapeutic application in cardiovascular conditions (Pfisterer et al., 1984).
Drug Metabolism Research : A study demonstrated the application of microchip capillary electrophoresis-electrospray ionization mass spectrometry for rapid and sensitive drug metabolism studies, using bufuralol 1-hydroxylation as a model reaction. This represents an advancement in pharmacokinetic analysis technologies (Nordman et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBONRGCLLBWCJ-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bufuralol hydrochloride, (-)- | |
CAS RN |
57704-10-6 |
Source


|
| Record name | Bufuralol hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUFURALOL HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS779TX56C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

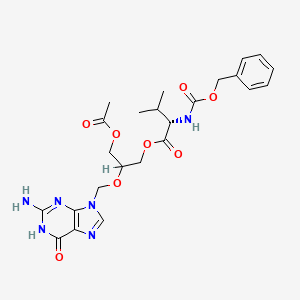
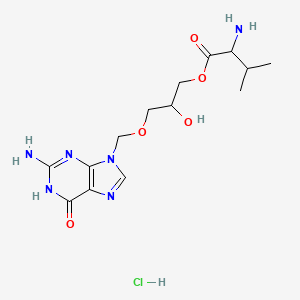
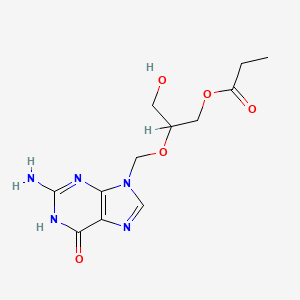
![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)



